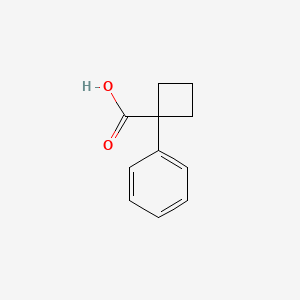

1-苯基环丁烷羧酸

描述

1-Phenylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis

1-Phenylcyclobutanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 323.9±21.0 °C at 760 mmHg, and a flash point of 149.2±16.7 °C . It has 2 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and a polar surface area of 37 Å2 .科学研究应用

合成与立体化学

- 立体异构体的合成:合成了 1-氨基-2-苯基环丁烷羧酸的所有立体异构体,完成了 cnPhe 系列。这涉及从异氰基乙酸乙酯和二烷基丙二酸二酯开始的环化反应。制备了对映体纯的 N-保护氨基酸以掺入肽中,突出了该化合物在肽合成中的实用性 (Lasa, López, & Cativiela, 2005).

潜在治疗应用

- 硼中子俘获治疗 (BNCT):合成了新型硼化氨基环丁烷羧酸,以 1-氨基环丁烷羧酸为模型,用于潜在的中子俘获治疗,特别是针对脑肿瘤。这展示了其在开发癌症治疗中的潜力 (Kabalka & Yao, 2003).

放射性示踪剂开发

- PET 放射性示踪剂开发:抗 1-氨基-3-18F-氟环丁烷-1-羧酸 (18F-FACBC) 是一种合成的氨基酸类似物 PET 放射性示踪剂,正在进行临床试验以评估前列腺和其他癌症。这项研究突出了该化合物在改善诊断成像中的重要性 (Schuster 等,2014).

固态核磁共振标记

- NMR 距离测量:合成了一种单氟取代氨基酸,作为膜结合肽中固态 19F NMR 距离测量的标记。这表明它在 NMR 研究和肽构象分析中的实用性 (Tkachenko 等,2014).

肽折叠和结构

- 肽折叠研究:对反式-2-氨基环丁烷羧酸低聚物的研究表明偏好 12 螺旋构象,提供了对肽折叠机制和环丁烷环在这些过程中的结构作用的见解 (Fernandes 等,2010).

安全和危害

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

作用机制

Biochemical Pathways

It’s possible that this compound could interact with various biochemical pathways, but specific details are currently unavailable .

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently lacking .

Result of Action

More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

生化分析

Biochemical Properties

1-Phenylcyclobutanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to reduced production of pro-inflammatory mediators .

Cellular Effects

1-Phenylcyclobutanecarboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of 1-Phenylcyclobutanecarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of cyclooxygenase enzymes, leading to their inhibition. This results in decreased synthesis of prostaglandins, which are key mediators of inflammation . Furthermore, it can modulate the activity of transcription factors such as NF-κB, thereby influencing gene expression related to inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylcyclobutanecarboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 1-Phenylcyclobutanecarboxylic acid vary with different dosages in animal models. At low doses, it can effectively reduce inflammation without significant adverse effects. At higher doses, it may cause toxicity and adverse effects such as gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and higher doses do not result in proportional increases in therapeutic effects .

Metabolic Pathways

1-Phenylcyclobutanecarboxylic acid is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites involved in inflammatory and immune responses .

Transport and Distribution

Within cells and tissues, 1-Phenylcyclobutanecarboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-Phenylcyclobutanecarboxylic acid affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals can direct it to specific compartments or organelles, influencing its biochemical activity .

属性

IUPAC Name |

1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZRNLRTNIDFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298743 | |

| Record name | 1-Phenylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-19-6 | |

| Record name | 1-Phenylcyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)

![2-[[(4-Methylphenyl)carbamothioylamino]carbamoyl]benzoic acid](/img/structure/B1361790.png)